2-Methylquinolin-4-yl benzoate
Overview
Description
2-Methylquinolin-4-yl benzoate is a heterocyclic compound with a fused quinoline and benzoate moiety. Its molecular formula is C₁₇H₁₃NO₂ . Quinoline derivatives like this one have gained significant attention due to their versatile applications in industrial and medicinal chemistry . The compound’s structure consists of a benzene ring fused with a pyridine moiety, forming a characteristic double-ring system (Fig. 1).
Synthesis Analysis
Several synthesis protocols exist for quinolines, including classical methods like Gould–Jacob, Friedländer, Ptzinger, Skraup, Doebner von Miller, and Conrad Limpach. Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols also contribute to the construction and functionalization of quinoline scaffolds . Notably, the Doebner–von Miller method is commonly employed for synthesizing 2-methylquinoline derivatives .
Molecular Structure Analysis
The molecular structure of 2-Methylquinolin-4-yl benzoate consists of a quinoline ring fused with a benzoate group. The presence of the methyl group at position 2 of the quinoline ring imparts unique properties to this compound .
Chemical Reactions Analysis
While various reactions can modify quinoline derivatives, the Doebner–von Miller synthesis remains a robust method for 2-methylquinoline. Researchers have also explored other techniques, such as metal-catalyzed reactions and ionic liquid-mediated processes .
Scientific Research Applications
Chemosensor Development
A significant application of 2-methylquinolin-4-yl benzoate derivatives is in the development of chemosensors. A study by Cheng et al. (2008) demonstrates the synthesis of 8-hydroxyquinoline benzoates with various azo substituents, including 2-methyl-8-hydroxyquinoline. These compounds exhibit selective sensing capabilities for Hg2+, showing potential as Hg2+-selective chemosensors. This is particularly notable for 5-(4-dimethylaminophenylazo)-2-methylquinolin-8-yl benzoate, which changes color in the presence of Hg2+, allowing for the distinction of Hg2+ from other metal ions visually (Cheng, Zhang, Yang, Li, Yi, & Huang, 2008).
Synthesis of Fluorescent Compounds
Another application involves the synthesis and transformation of fluorescent compounds. Avetisyan, Aleksanyan, and Ambartsumyan (2007) synthesized 2- and 4-(2-methylquinolin-4-ylamino)benzoic acids and their ethyl benzoates, which showed fluorescence properties. This synthesis involved the reaction of substituted 4-chloro-2-methylquinolines with aminobenzoic acids, underlining the compound's utility in developing materials with fluorescent characteristics (Avetisyan, Aleksanyan, & Ambartsumyan, 2007).
Biodegradation Studies
2-Methylquinolin-4-yl benzoate and its derivatives also play a role in environmental research, particularly in the study of biodegradation. Wang, Li, and Yang (2010) investigated the biodegradation of 2-methylquinoline, a related compound, in activated sludge under aerobic and denitrifying conditions. Their research provides insights into the environmental fate and degradation pathways of such compounds in wastewater treatment systems (Wang, Li, & Yang, 2010).
Mechanism of Action
The specific mechanism of action for 2-Methylquinolin-4-yl benzoate depends on its intended application. Quinoline derivatives often exhibit diverse biological activities, including antimicrobial, antitumor, and neuroprotective effects . Further studies are needed to elucidate its precise mode of action.
properties
IUPAC Name |
(2-methylquinolin-4-yl) benzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO2/c1-12-11-16(14-9-5-6-10-15(14)18-12)20-17(19)13-7-3-2-4-8-13/h2-11H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWJPNWYLLYAXLA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)OC(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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